molecular formula C21H21NO3 B14713790 2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione CAS No. 6627-15-2

2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione

Cat. No.: B14713790
CAS No.: 6627-15-2
M. Wt: 335.4 g/mol
InChI Key: ITMUNRMIPBDJRP-UHFFFAOYSA-N
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Description

2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a naphthalene-1,4-dione core with a hydroxymethyl group and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 4-(diethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and environmentally friendly solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe and in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and electronic materials

Mechanism of Action

The mechanism of action of 2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, its ability to intercalate into DNA and disrupt cellular processes is of particular interest in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its dual functionality as both a naphthoquinone and a diethylamino-substituted phenyl compound makes it a versatile molecule in research and industrial applications .

Properties

CAS No.

6627-15-2

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione

InChI

InChI=1S/C21H21NO3/c1-3-22(4-2)15-11-9-14(10-12-15)20(24)18-13-19(23)16-7-5-6-8-17(16)21(18)25/h5-13,20,24H,3-4H2,1-2H3

InChI Key

ITMUNRMIPBDJRP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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